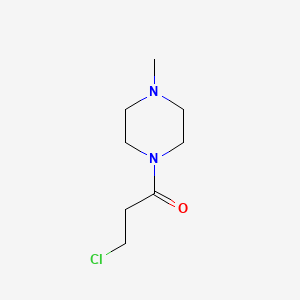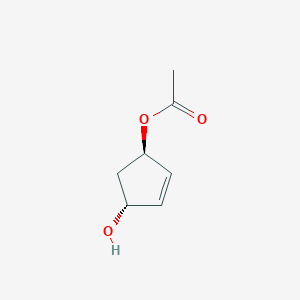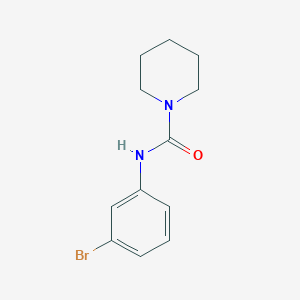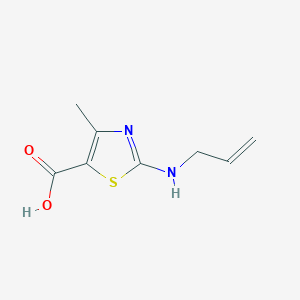![molecular formula C8H14O2 B3146642 1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane CAS No. 60478-96-8](/img/structure/B3146642.png)
1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane
概要
説明
1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane, also known as Frontalin, is a bicyclic acetal with the molecular formula C8H14O2 and a molecular weight of 142.1956 g/mol . This compound is notable for its unique structure, which includes two oxygen atoms forming a dioxabicyclo ring system. It is commonly used in various scientific research applications due to its interesting chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane can be synthesized through several methods. One common method involves the reduction of optically active or racemic 2-hydroxy-2,6-dimethyl-6-heptenal, followed by the oxidation of the resulting 2,6-dimethyl-6-heptene-1,2-diol . The reduction step typically uses reducing agents such as lithium aluminum hydride or sodium borohydride in an inert solvent at temperatures ranging from -20°C to the boiling point of the solvent . The oxidation step involves the use of ozone at temperatures between -80°C and 0°C, followed by reductive workup with reducing agents like dimethyl sulfide or triphenylphosphine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions typically involve the conversion of the compound to its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols or alkanes.
科学的研究の応用
1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. In the case of its role as an insect pheromone, the compound binds to olfactory receptors in insects, triggering a behavioral response that leads to aggregation . The exact molecular pathways involved in its other applications are still under investigation.
類似化合物との比較
1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane can be compared with other similar bicyclic acetals, such as:
1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]oct-2-ene: This compound has a similar structure but with a double bond in the ring system.
This compound derivatives: Various derivatives with different functional groups can exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific structure and its role as a pheromone in certain insect species, which makes it a valuable compound for research in chemical ecology and pest management .
特性
IUPAC Name |
1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7-4-3-5-8(2,10-7)9-6-7/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWKCIZRVUVZPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(O1)(OC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860417 | |
| Record name | (+/-)-Frontalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30860417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60478-96-8 | |
| Record name | (+/-)-Frontalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30860417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine](/img/structure/B3146564.png)


![Furo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B3146588.png)
![2-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B3146591.png)







![4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3146636.png)

